N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide
Overview
Description
N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPA is a sulfonamide-based compound that is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of FNPA is not fully understood. However, it is believed that FNPA exerts its pharmacological effects by inhibiting the activity of various enzymes. For example, FNPA has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. FNPA has also been found to inhibit the activity of β-lactamase, which is an enzyme that is responsible for the resistance of bacteria to β-lactam antibiotics.
Biochemical and Physiological Effects:
FNPA has been found to exhibit various biochemical and physiological effects. In the field of medicinal chemistry, FNPA has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. FNPA has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a crucial role in the inflammatory response. In the field of biochemistry, FNPA has been found to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase. In the field of pharmacology, FNPA has been found to exhibit analgesic and antipyretic activity.
Advantages and Limitations for Lab Experiments
FNPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. FNPA also exhibits potent pharmacological effects, which make it an attractive compound for drug development. However, FNPA also has some limitations for lab experiments. It is a sulfonamide-based compound, which may limit its use in certain assays. FNPA also has limited solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the research on FNPA. One potential direction is the development of FNPA-based drugs for the treatment of cancer. Another potential direction is the development of FNPA-based drugs for the treatment of inflammatory diseases. Further research is also needed to fully understand the mechanism of action of FNPA and its potential applications in various fields. Additionally, research is needed to develop new synthesis methods for FNPA that are more efficient and cost-effective.
Scientific Research Applications
FNPA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, FNPA has been found to exhibit potent anticancer activity against various cancer cell lines. FNPA has also been found to exhibit anti-inflammatory and antifungal activity. In the field of biochemistry, FNPA has been found to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase. In the field of pharmacology, FNPA has been found to exhibit analgesic and antipyretic activity.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-nitrophenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-18(19-12-14-4-3-11-27-14)16-5-1-2-6-17(16)20-28(25,26)15-9-7-13(8-10-15)21(23)24/h1-11,20H,12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPUJLNINQHQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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